molecular formula C18H19ClN2O2 B2703323 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034578-01-1

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2703323
CAS No.: 2034578-01-1
M. Wt: 330.81
InChI Key: NQKPWBQEZOHMQG-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is a complex organic compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol. This compound features a piperidine ring, a chloropyridine moiety, and a tolyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate (3-chloropyridin-4-yl)piperidine. This intermediate is then reacted with o-tolylmethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Researchers can study its effects on various biological pathways to identify potential drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. The piperidine ring and chloropyridine moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(m-tolyl)methanone
  • (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(p-tolyl)methanone
  • (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone

Uniqueness

Compared to similar compounds, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart unique steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13-4-2-3-5-15(13)18(22)21-10-7-14(8-11-21)23-17-6-9-20-12-16(17)19/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPWBQEZOHMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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